Ethyl 4,7-Dichloroindole-3-carboxylate
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Overview
Description
Ethyl 4,7-Dichloroindole-3-carboxylate is a chemical compound with the molecular formula C11H9Cl2NO2 and a molecular weight of 258.1 g/mol . It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ethyl 4,7-Dichloroindole-3-carboxylate, often involves the reaction of substituted o-iodoaniline with dicarbonyl compounds . This method includes the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of copper(I) iodide (CuI) . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,7-Dichloroindole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups into the indole ring .
Scientific Research Applications
Ethyl 4,7-Dichloroindole-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 4,7-Dichloroindole-3-carboxylate involves its interaction with various molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological activities such as enzyme inhibition and receptor modulation . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4,7-Dichloroindole-3-carboxylate can be compared with other similar indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
The uniqueness of this compound lies in its specific substitution pattern (4,7-dichloro) and its ester functional group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H9Cl2NO2 |
---|---|
Molecular Weight |
258.10 g/mol |
IUPAC Name |
ethyl 4,7-dichloro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)6-5-14-10-8(13)4-3-7(12)9(6)10/h3-5,14H,2H2,1H3 |
InChI Key |
LDXCCXCAMCUZIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CC(=C12)Cl)Cl |
Origin of Product |
United States |
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